1-Methoxycyclopropanecarboxylic acid

Description

The exact mass of the compound 1-Methoxycyclopropane-1-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

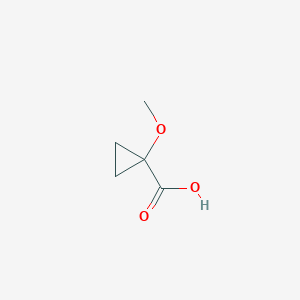

Structure

3D Structure

Properties

IUPAC Name |

1-methoxycyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-8-5(2-3-5)4(6)7/h2-3H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPOWDCXQUZLJRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626066 | |

| Record name | 1-Methoxycyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100683-08-7 | |

| Record name | 1-Methoxycyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methoxycyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 1-methoxycyclopropanecarboxylic acid from methacrylic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of 1-methoxycyclopropanecarboxylic acid is achieved through a two-stage process:

-

Cyclopropanation: Formation of 1-methoxycyclopropanecarbonitrile through the reaction of methoxyacetonitrile with 1,2-dichloroethane in the presence of a strong base.

-

Hydrolysis: Conversion of the nitrile intermediate to the final carboxylic acid product via acid- or base-catalyzed hydrolysis.

This method offers a clear and reproducible pathway to the target molecule, utilizing readily available starting materials and established chemical transformations.

Logical Workflow of the Synthesis

An In-Depth Technical Guide to 1-Methoxycyclopropanecarboxylic Acid: Structural Features and Ring Strain

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methoxycyclopropanecarboxylic acid is a fascinating molecule characterized by the unique juxtaposition of an electron-donating methoxy group and an electron-withdrawing carboxylic acid group on a highly strained cyclopropane ring. This arrangement imparts distinct structural features and significant ring strain, making it a versatile building block in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the structural characteristics, inherent ring strain, and synthetic considerations of this compound, supplemented with detailed experimental and computational data.

Introduction

Cyclopropane and its derivatives have long captured the interest of chemists due to their unique bonding and high reactivity, which are direct consequences of significant ring strain.[1] this compound exemplifies a functionally rich cyclopropane, where the electronic properties of the substituents modulate the inherent reactivity of the three-membered ring. Understanding the interplay between its structural geometry and strain energy is crucial for harnessing its synthetic potential.

Structural Features

The core of this compound is the cyclopropane ring, a three-membered carbocycle where the C-C-C bond angles are constrained to 60°, a substantial deviation from the ideal sp³ bond angle of 109.5°. This severe angle strain leads to the formation of "bent" or "banana" bonds, where the electron density is concentrated outside the internuclear axis. This feature gives the C-C bonds partial π-character and makes the ring susceptible to cleavage reactions.

The substitution pattern at the C1 position, with both a methoxy and a carboxylic acid group, further influences the molecule's geometry and electronic distribution. The methoxy group acts as an electron-donating group through resonance, while the carboxylic acid is a strong electron-withdrawing group.

Bond Lengths and Angles: A Computational Perspective

Due to the limited availability of direct experimental crystallographic data for this compound, computational chemistry, specifically Density Functional Theory (DFT), provides valuable insights into its geometric parameters. The table below presents calculated bond lengths and angles, offering a quantitative look at its structure.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C1-C2 | ~1.50 Å |

| C2-C3 | ~1.51 Å | |

| C1-C3 | ~1.50 Å | |

| C1-C(OOH) | ~1.52 Å | |

| C1-O(Me) | ~1.42 Å | |

| C=O | ~1.21 Å | |

| C-OH | ~1.35 Å | |

| Bond Angle | ∠C2-C1-C3 | ~60° |

| ∠C(OOH)-C1-O(Me) | ~115° |

Note: These are representative values obtained from DFT calculations and may vary slightly depending on the level of theory and basis set used.

Ring Strain

The total ring strain in cyclopropane is approximately 27.5 kcal/mol (115 kJ/mol), arising from a combination of angle strain and torsional strain.[2] The planar nature of the cyclopropane ring forces the hydrogen atoms on adjacent carbons into an eclipsed conformation, contributing to the torsional strain.

Synthesis

A common synthetic route to 1-substituted cyclopropanecarboxylic acids involves the cyclopropanation of an appropriate alkene. For this compound, a plausible synthesis starts with the reaction of methyl methacrylate with dichlorocarbene, followed by reduction and hydrolysis.

Representative Experimental Protocol for a Related Compound (1-methylcyclopropanecarboxylic acid)

Step 1: Synthesis of 1,1-Dichloro-2-methyl-2-methoxycarbonylcyclopropane

-

To a solution of methyl methacrylate (1.0 mol) and chloroform (1.5 mol) in a suitable solvent, a 50% aqueous solution of sodium hydroxide (2.0 mol) is added dropwise at 0-5 °C with vigorous stirring.

-

A phase-transfer catalyst, such as benzyltriethylammonium chloride, is often employed.

-

The reaction mixture is stirred for several hours at room temperature.

-

The organic layer is separated, washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude dichlorocyclopropane derivative.

Step 2: Reductive Dechlorination

-

The crude dichlorocyclopropane is dissolved in an appropriate solvent like ethanol or tert-butanol.

-

Sodium metal or another reducing agent is added portion-wise at a controlled temperature.

-

The reaction is monitored by TLC or GC until the starting material is consumed.

-

The reaction is quenched, and the product, methyl 1-methylcyclopropanecarboxylate, is extracted and purified.

Step 3: Hydrolysis to 1-Methylcyclopropanecarboxylic Acid

-

The methyl ester is hydrolyzed by refluxing with an aqueous solution of a strong base (e.g., NaOH or KOH) or acid (e.g., HCl).

-

After cooling, the reaction mixture is acidified with a strong acid.

-

The resulting carboxylic acid is extracted with an organic solvent, dried, and purified by distillation or crystallization.

References

Physicochemical Properties of 1-Methoxycyclopropanecarboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxycyclopropanecarboxylic acid (CAS No: 100683-08-7) is a functionalized cyclopropane derivative that serves as a versatile building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its unique structure, featuring a strained three-membered ring substituted with both a methoxy and a carboxylic acid group, imparts distinct chemical properties and reactivity. The rigid cyclopropane scaffold is a valuable motif in medicinal chemistry, often employed to lock a molecule into a specific conformation to enhance binding affinity to biological targets and to improve metabolic stability by blocking sites susceptible to enzymatic oxidation.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and an illustration of its role in a key biological pathway.

Core Physicochemical Properties

Quantitative experimental data for this compound is not extensively available in the public domain. Much of the available data is derived from computational predictions or extrapolated from structurally similar compounds, such as 1-methylcyclopropanecarboxylic acid. The following table summarizes the available data.

| Property | Value | Source |

| Molecular Formula | C₅H₈O₃ | Benchchem[1] |

| Molecular Weight | 116.12 g/mol | Benchchem[1] |

| Appearance | Yellow oil | Benchchem[1] |

| pKa (Predicted) | Not explicitly found, but the carboxylic acid group's acidity is crucial for ionic interactions. | |

| logP (Predicted) | Not explicitly found, but is a key predictor of cell membrane permeability. | |

| Solubility | No quantitative data found. General principles suggest some aqueous solubility due to the carboxylic acid and methoxy groups. | |

| Melting Point | Not available. The related 1-methylcyclopropanecarboxylic acid has a melting point of 30-32 °C.[2] | |

| Boiling Point | Not available. The related 1-methylcyclopropanecarboxylic acid has a boiling point of 183-185 °C.[2] |

Experimental Protocols

Due to the limited availability of direct experimental data for this compound, this section provides detailed, generalized protocols for determining the key physicochemical properties of carboxylic acids. These methods are widely applicable and can be adapted for the specific analysis of this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, absorption, and biological activity. Potentiometric titration is a standard method for its determination.[3][4]

Methodology:

-

Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M). If solubility in water is limited, a co-solvent such as methanol or ethanol may be used, though this can influence the apparent pKa.

-

Titrant Preparation: Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10).[4] Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration Procedure: Add the NaOH titrant in small, precise increments (e.g., 0.1 mL) to the analyte solution while continuously stirring and recording the pH after each addition.[4]

-

Data Analysis: Plot the measured pH values against the volume of NaOH added to generate a titration curve. The equivalence point is the point of steepest inflection on the curve. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.[3][5] This corresponds to the point on the curve where the volume of added titrant is half of that required to reach the equivalence point.

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key indicator of its ability to cross biological membranes. The shake-flask method is the traditional and most reliable technique for its measurement.[6]

Methodology:

-

Solvent Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) with n-octanol to ensure thermodynamic equilibrium.[6][7]

-

Sample Preparation: Prepare a stock solution of this compound in the aqueous phase at a known concentration.

-

Partitioning: In a separatory funnel or a suitable vial, combine a known volume of the aqueous stock solution with a known volume of the pre-saturated n-octanol. The volume ratio can be adjusted depending on the expected lipophilicity of the compound.[6]

-

Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to allow for the partitioning of the solute between the two phases.[8] Afterward, allow the phases to separate completely, which can be facilitated by centrifugation.[6]

-

Concentration Measurement: Carefully separate the aqueous and organic phases. Determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[7]

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. The equilibrium solubility can be determined using the shake-flask method.[9]

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of water (or a relevant aqueous buffer) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., a 0.22 µm syringe filter) to obtain a clear supernatant.[9]

-

Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC with a standard calibration curve.

-

Reporting: The aqueous solubility is reported as the concentration of the compound in the saturated solution, typically in units of mg/mL or µg/mL.

Biological Activity and Signaling Pathway

This compound has been identified as a decoupler that stimulates mitochondrial respiration to approximately 160% of baseline levels.[10] Mitochondrial uncouplers are molecules that dissipate the proton gradient across the inner mitochondrial membrane, which is normally used by ATP synthase to produce ATP. This uncoupling of oxidative phosphorylation from ATP synthesis leads to an increase in the rate of electron transport and oxygen consumption as the cell attempts to re-establish the proton gradient.

Below is a diagram illustrating the general mechanism of mitochondrial uncoupling.

Caption: Mitochondrial uncoupling by this compound.

Conclusion

This compound is a compound of significant interest in synthetic and medicinal chemistry. While comprehensive experimental data on its physicochemical properties are still emerging, its structural characteristics suggest its utility as a versatile synthetic intermediate. The provided experimental protocols offer a robust framework for the detailed characterization of this and similar molecules, which is essential for its application in drug discovery and development. Furthermore, its identified biological activity as a mitochondrial uncoupler highlights a potential area for further investigation into its therapeutic applications.

References

- 1. This compound | 100683-08-7 | Benchchem [benchchem.com]

- 2. 1-METHYLCYCLOPROPANE-1-CARBOXYLIC ACID CAS#: 6914-76-7 [m.chemicalbook.com]

- 3. web.williams.edu [web.williams.edu]

- 4. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LogP / LogD shake-flask method [protocols.io]

- 8. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

Unraveling the Bioenergetic Impact of 1-Methoxycyclopropanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methoxycyclopropanecarboxylic acid is a synthetic molecule with a unique chemical structure that has garnered interest for its biological activities. This technical guide provides an in-depth exploration of its core mechanism of action in biological systems. Based on available data, the primary mode of action of this compound is the uncoupling of mitochondrial oxidative phosphorylation. This document will detail this mechanism, present illustrative quantitative data from analogous compounds due to the limited specific data on the target molecule, provide generalized experimental protocols for assessing mitochondrial function, and visualize the pertinent biological pathways.

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The principal biological effect of this compound is the disruption of the tight coupling between the electron transport chain (ETC) and ATP synthesis in mitochondria, a process known as uncoupling of oxidative phosphorylation.[1][2] As a lipophilic weak acid, it can readily diffuse across the inner mitochondrial membrane. In the proton-rich intermembrane space, the carboxylic acid group can become protonated. The now neutral, lipophilic molecule can then diffuse back across the inner mitochondrial membrane into the matrix. Upon entering the alkaline environment of the mitochondrial matrix, it releases the proton, effectively shuttling protons back into the matrix and bypassing the ATP synthase complex.[1]

This dissipation of the proton motive force leads to several key downstream effects:

-

Increased Oxygen Consumption: With the proton gradient being continuously dissipated, the electron transport chain accelerates its activity to try and re-establish the gradient, leading to a marked increase in oxygen consumption.[2]

-

Decreased ATP Synthesis: As protons are rerouted away from the ATP synthase, the synthesis of ATP is significantly reduced.

-

Increased Thermogenesis: The energy stored in the proton gradient that is not used for ATP synthesis is released as heat.

This mechanism is characteristic of classical mitochondrial uncouplers.[1]

Quantitative Data on Mitochondrial Uncoupling (Illustrative)

Specific quantitative data for the uncoupling activity of this compound is not extensively available in the public domain. However, to provide a framework for understanding the potency of such compounds, the following table summarizes data for well-characterized mitochondrial uncouplers.

| Compound | Cell Type/System | Parameter | Value | Reference |

| FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) | Cardiomyocytes | EC50 for increased respiration | ~100-300 nM | [3] |

| BAM15 | Various cell lines | EC50 for uncoupling | ~200-500 nM | [3] |

| Niclosamide | Cardiomyocytes | EC50 for STAT3 activation (low dose) | ~1 µM | [3] |

Experimental Protocols

The following are generalized protocols for assessing the effect of a compound like this compound on mitochondrial respiration.

High-Resolution Respirometry of Permeabilized Cells

This method allows for the direct measurement of oxygen consumption in response to various substrates and inhibitors of the electron transport chain.

Materials:

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

-

Permeabilized cells (e.g., using digitonin)

-

Respiration medium (e.g., MiR05)

-

Substrates (e.g., pyruvate, malate, glutamate, succinate)

-

Inhibitors (e.g., oligomycin, rotenone, antimycin A)

-

This compound stock solution

Procedure:

-

Calibrate the oxygen electrodes of the respirometer.

-

Add respiration medium to the chambers and allow the signal to stabilize.

-

Add the permeabilized cell suspension to the chambers.

-

Sequentially add substrates to stimulate different parts of the electron transport chain (e.g., pyruvate and malate for Complex I-linked respiration).

-

After a stable baseline respiration is achieved, titrate in this compound at various concentrations to determine its effect on oxygen consumption.

-

Following the test compound, add ADP to measure coupled respiration, followed by oligomycin to inhibit ATP synthase and measure LEAK respiration.

-

Finally, add an uncoupler like FCCP to determine the maximal capacity of the electron transport system (ETS).

-

Specific complex inhibitors can be used to pinpoint effects on different parts of the ETC.[4][5]

Measurement of Mitochondrial Membrane Potential

A decrease in mitochondrial membrane potential is a hallmark of uncoupling.

Materials:

-

Fluorescent plate reader

-

Intact cells

-

Mitochondrial membrane potential-sensitive dye (e.g., TMRM, TMRE)

-

This compound

Procedure:

-

Plate cells in a multi-well plate suitable for fluorescence measurements.

-

Load the cells with the membrane potential-sensitive dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Measure the baseline fluorescence.

-

Add this compound at various concentrations.

-

Monitor the change in fluorescence over time. A decrease in fluorescence indicates depolarization of the mitochondrial membrane.

-

As a positive control for complete depolarization, use a high concentration of a known uncoupler like FCCP.

Signaling Pathways and Logical Relationships

The uncoupling of oxidative phosphorylation by this compound initiates a cascade of cellular responses. The primary event is the disruption of the mitochondrial proton gradient.

Caption: Mechanism of mitochondrial uncoupling by this compound.

The dissipation of the proton motive force leads to a decrease in the cellular ATP/ADP ratio, which is a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

Caption: Potential downstream signaling via AMPK activation.

Conclusion

The primary mechanism of action of this compound in biological systems is the uncoupling of mitochondrial oxidative phosphorylation. This leads to an increase in oxygen consumption, a decrease in ATP synthesis, and the generation of heat. While specific quantitative data for this compound is limited, its effects can be studied using established protocols for assessing mitochondrial function. The downstream consequences of this bioenergetic shift likely involve the activation of key energy-sensing pathways such as the AMPK signaling cascade. Further research is warranted to fully elucidate the specific molecular interactions and the full spectrum of cellular responses to this compound.

References

- 1. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Uncoupler - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Measurement of Mitochondrial Respiration in Human and Mouse Skeletal Muscle Fibers by High-Resolution Respirometry - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 1-Methoxycyclopropanecarboxylic Acid: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the spectroscopic properties and synthetic pathways for 1-methoxycyclopropanecarboxylic acid (CAS No. 100683-08-7), a valuable building block in organic synthesis, particularly for pharmaceutical and agrochemical applications. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of its chemical characterization and preparation.

Core Spectroscopic Data

Due to the limited availability of experimentally derived public data, the following spectroscopic information has been generated using validated prediction models to provide a reliable reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Protons | Assignment |

| ~10-12 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) |

| ~3.4 | Singlet | 3H | Methoxy (-OCH₃) |

| ~1.5 | Multiplet | 2H | Cyclopropane (-CH₂-) |

| ~1.2 | Multiplet | 2H | Cyclopropane (-CH₂-) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Carbon Type | Assignment |

| ~175 | Quaternary | Carboxylic Acid (C=O) |

| ~65 | Quaternary | C-OCH₃ |

| ~55 | Primary | Methoxy (-OCH₃) |

| ~20 | Secondary | Cyclopropane (-CH₂-) |

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by distinctive broad and strong absorption bands.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2500-3300 | Strong, Broad | O-H Stretch | Carboxylic Acid |

| ~2950 | Medium | C-H Stretch | Methoxy & Cyclopropane |

| ~1710 | Strong | C=O Stretch | Carboxylic Acid |

| ~1250 | Strong | C-O Stretch | Carboxylic Acid & Methoxy |

Mass Spectrometry (MS)

While a specific experimental mass spectrum for this compound is not publicly available, the expected molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₅H₈O₃ |

| Molecular Weight | 116.12 g/mol |

| Predicted [M]⁺ Peak | m/z 116 |

Experimental Protocols

A key industrial synthesis for 1-methoxycyclopropane-1-carboxylic acid initiates from methacrylic acid methyl ester. This process involves three main stages: cyclopropanation, dehalogenation, and hydrolysis.[1]

Synthesis of this compound

-

Cyclopropanation: Methacrylic acid methyl ester undergoes a cyclopropanation reaction with a dihalocarbene. In a common industrial approach, dichlorocarbene is generated in situ from chloroform and a strong base like sodium hydroxide.[1]

-

Dehalogenation: The resulting gem-dihalide intermediate is then subjected to dehalogenation.

-

Hydrolysis: The final step is the conversion of the methyl ester group to the carboxylic acid through acid-catalyzed hydrolysis, typically using hydrochloric acid under reflux conditions. This reaction cleaves the ester bond to yield the final product.[1]

Visualized Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthetic pathway of this compound.

References

A Theoretical and Computational Guide to the Molecular Orbitals of 1-methoxycyclopropanecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and computational methodology for the analysis of the molecular orbitals of 1-methoxycyclopropanecarboxylic acid. While specific experimental and computational studies on this molecule are not extensively available in public literature, this document outlines a robust approach based on established principles of quantum chemistry and computational science. The methodologies, expected data, and visualizations presented herein serve as a blueprint for researchers seeking to understand the electronic structure and reactivity of this and related cyclopropane derivatives.

Introduction to Molecular Orbital Theory in Drug Design

Molecular orbital (MO) theory is a fundamental concept in quantum chemistry that describes the wave-like behavior of electrons in molecules.[1][2][3] Unlike the localized bonds depicted in Lewis structures, MOs are spread across the entire molecule and their energies and shapes provide profound insights into a molecule's chemical properties and reactivity.[4][5] For drug development, understanding the MOs of a molecule like this compound is crucial. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.[4][6] The HOMO-LUMO gap can be an indicator of chemical reactivity and stability.[4] These "frontier orbitals" are key to predicting how a molecule will interact with biological targets.[4][6]

The cyclopropane ring, a common motif in medicinal chemistry, imparts unique structural and electronic properties due to its significant ring strain.[7][8] The bonding in cyclopropane is often described in terms of bent bonds, which have a higher p-character than typical C-C single bonds.[7] This increased p-character can influence the molecule's reactivity and interactions.

Computational Methodology for Molecular Orbital Analysis

A robust computational protocol is essential for accurately predicting the molecular orbitals of this compound. Density Functional Theory (DFT) is a widely used and reliable method for such calculations, offering a good balance between accuracy and computational cost.[9]

Experimental (Computational) Protocol

-

Structure Optimization:

-

The initial 3D structure of this compound is constructed using a molecular builder.

-

A geometry optimization is performed to find the lowest energy conformation of the molecule.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a common choice that provides reliable results for organic molecules.

-

Basis Set: 6-311++G(d,p) is a Pople-style basis set that provides a good description of electron distribution, including diffuse functions (++) for lone pairs and polarization functions (d,p) for more accurate bonding descriptions.

-

Solvation Model: To simulate a biological environment, an implicit solvation model such as the Polarizable Continuum Model (PCM) can be used with water as the solvent.

-

-

Frequency Calculation:

-

Following optimization, a frequency calculation is performed at the same level of theory.

-

This confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides thermodynamic data.

-

-

Molecular Orbital Calculation:

-

Using the optimized geometry, a single-point energy calculation is performed to obtain the molecular orbitals and their corresponding energies.

-

The output of this calculation will include the energies of all molecular orbitals, as well as the coefficients of the atomic orbitals that contribute to each MO.

-

-

Population Analysis:

-

A population analysis, such as Mulliken or Natural Bond Orbital (NBO) analysis, is conducted to determine the partial atomic charges and the contribution of different atomic orbitals to the molecular orbitals.

-

Predicted Quantitative Data

The following tables summarize the kind of quantitative data that would be obtained from the computational protocol described above. The values presented are illustrative and represent typical expectations for a molecule of this nature.

Table 1: Predicted Molecular Orbital Energies

| Molecular Orbital | Energy (Hartree) | Energy (eV) |

| LUMO+1 | 0.052 | 1.41 |

| LUMO | 0.025 | 0.68 |

| HOMO | -0.258 | -7.02 |

| HOMO-1 | -0.315 | -8.57 |

| HOMO-2 | -0.340 | -9.25 |

Note: The HOMO-LUMO gap is a critical parameter. In this hypothetical case, the gap would be 7.70 eV.

Table 2: Selected Predicted Atomic Charges (Mulliken Population Analysis)

| Atom | Atom Number | Partial Charge (e) |

| O (carbonyl) | 1 | -0.58 |

| C (carbonyl) | 2 | 0.65 |

| O (hydroxyl) | 3 | -0.62 |

| H (hydroxyl) | 4 | 0.45 |

| C1 (cyclopropane) | 5 | 0.15 |

| C2 (cyclopropane) | 6 | -0.25 |

| C3 (cyclopropane) | 7 | -0.25 |

| O (methoxy) | 8 | -0.55 |

| C (methoxy) | 9 | 0.10 |

Visualization of Computational Workflow and Molecular Orbitals

Diagrams are essential for visualizing complex relationships and workflows in computational chemistry.

Caption: A flowchart of the computational steps for molecular orbital analysis.

Caption: A simplified energy level diagram for frontier molecular orbitals.

Conclusion

The theoretical and computational analysis of this compound's molecular orbitals provides invaluable information for understanding its chemical behavior and potential as a therapeutic agent. By employing robust computational methods like Density Functional Theory, researchers can gain detailed insights into the electronic structure that governs its reactivity and interactions with biological systems. The methodologies and expected outcomes presented in this guide offer a clear path for future computational studies on this and similar molecules, ultimately aiding in the rational design of new and more effective drugs.

References

- 1. youtube.com [youtube.com]

- 2. chemistry.tcd.ie [chemistry.tcd.ie]

- 3. Molecular orbital theory - Wikipedia [en.wikipedia.org]

- 4. Molecular Orbitals | Rowan [rowansci.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Tutorial: Molecular Orbitals as Descriptors in QSAR [people.chem.ucsb.edu]

- 7. Cyclopropane - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. A quantum chemical study of the interaction of carboxylic acids with DMSO | Mongolian Journal of Chemistry [mongoliajol.info]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of Novel Cyclopropane Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a small, strained carbocycle, has emerged as a privileged motif in medicinal chemistry, conferring unique conformational rigidity and metabolic stability to bioactive molecules.[1] This in-depth technical guide explores the diverse biological activities of novel cyclopropane carboxylic acids, presenting key quantitative data, detailed experimental methodologies, and visualizations of their mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this promising class of compounds.

Antimicrobial and Antifungal Activity

Novel cyclopropane carboxylic acid derivatives have demonstrated significant potential in combating microbial and fungal infections. These compounds exhibit a range of activities from direct growth inhibition to the disruption of microbial biofilms, a key factor in persistent infections.

Amide Derivatives of Cyclopropane Carboxylic Acid

A series of fifty-three amide derivatives containing a cyclopropane moiety were synthesized and evaluated for their in vitro antimicrobial and antifungal activities. Bioassay results revealed that several of these novel compounds displayed moderate to excellent activity against clinically relevant pathogens.

Table 1: Antimicrobial and Antifungal Activity of Selected Cyclopropane Carboxamide Derivatives

| Compound ID | Target Organism | MIC₈₀ (µg/mL) |

| F5, F9, F29, F53 | Staphylococcus aureus | 32 and 64 |

| F7, F30, F36, F49, F51 | Staphylococcus aureus | 128 |

| F9, F31, F45 | Escherichia coli | 32 and 64 |

| F5, F53 | Escherichia coli | 128 |

| F8, F24, F42 | Candida albicans | 16 |

| F5, F7, F9, F22, F23... | Candida albicans | Moderate Activity |

| F4, F10, F14, F33, F34, F36 | Candida albicans | 128 |

Data sourced from a study on amide derivatives containing cyclopropane.

The antimicrobial activity of the synthesized cyclopropane carboxamide derivatives was determined using the microbroth dilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Inoculum: Bacterial strains (Staphylococcus aureus and Escherichia coli) and the fungal strain (Candida albicans) were cultured overnight at 37°C in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The cultures were then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Preparation of Compounds: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which were then serially diluted in 96-well microtiter plates using the appropriate broth to achieve a range of final concentrations.

-

Inoculation and Incubation: The prepared microbial inoculums were added to each well of the microtiter plates containing the serially diluted compounds. The plates were then incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

-

Determination of MIC₈₀: The minimum inhibitory concentration at which 80% of microbial growth was inhibited (MIC₈₀) was determined by measuring the optical density at 600 nm using a microplate reader. Ciprofloxacin and fluconazole were used as positive controls for antibacterial and antifungal assays, respectively.

2-Heptylcyclopropane-1-Carboxylic Acid: A Biofilm Disruptor

2-Heptylcyclopropane-1-carboxylic acid (2CP), a synthetic analog of the bacterial signaling molecule cis-2-decenoic acid, has shown remarkable efficacy in dispersing and inhibiting biofilms of both Gram-positive and Gram-negative bacteria.[2][3]

Table 2: Biofilm Dispersion and Inhibition by 2-Heptylcyclopropane-1-Carboxylic Acid (2CP)

| Target Organism | Activity | Concentration | Efficacy |

| Staphylococcus aureus | Biofilm Dispersion | 125 µg/mL | ~100% dispersion |

| Pseudomonas aeruginosa | Biofilm Dispersion | 125 µg/mL | ~60% dispersion |

| S. aureus & P. aeruginosa | Biofilm Inhibition & Eradication | Varies | Synergistic and additive effects with tobramycin, tetracycline, or levofloxacin |

Data sourced from a study on 2-heptylcyclopropane-1-carboxylic acid.[2][3]

-

Biofilm Formation: S. aureus or P. aeruginosa biofilms were grown in 96-well plates for 7 days at 37°C, with the growth medium being replaced every 24 hours.

-

Treatment: After 7 days, the established biofilms were treated with varying concentrations of 2CP for 1 hour.

-

Quantification: The remaining biofilm biomass was quantified using a crystal violet staining assay. The stained biofilms were solubilized, and the absorbance was measured to determine the percentage of biofilm dispersion compared to untreated controls.

References

Methodological & Application

Application Notes and Protocols: 1-Methoxycyclopropanecarboxylic Acid as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxycyclopropanecarboxylic acid is a highly valuable and versatile building block in modern organic synthesis. Its unique structure, featuring a strained three-membered ring substituted with both a methoxy and a carboxylic acid group, offers a gateway to a diverse range of complex molecular architectures.[1] The inherent ring strain of the cyclopropane moiety can be harnessed for various chemical transformations, while the presence of two distinct functional groups allows for sequential and orthogonal modifications. In the realm of drug discovery and development, the incorporation of the cyclopropyl group into lead compounds has been shown to enhance metabolic stability, improve binding affinity to biological targets by providing conformational rigidity, and modulate pharmacokinetic properties.[1] These application notes provide an overview of the key applications of this compound and detailed protocols for its use in common synthetic transformations.

Key Applications

This compound serves as a versatile precursor for the synthesis of a variety of important organic molecules, including:

-

Pharmaceutical Intermediates: The cyclopropyl motif is a common feature in many approved drugs.[1] This building block provides a straightforward route to introduce this valuable scaffold.

-

Bioactive Molecules: Its derivatives have been explored for the development of enzyme inhibitors and other biologically active compounds.

-

Novel Heterocycles: The functional handles allow for its incorporation into heterocyclic ring systems, which are prevalent in medicinal chemistry.[1]

-

Probes for Mechanistic Studies: The unique reactivity of the cyclopropane ring makes its derivatives useful tools for studying enzymatic reaction mechanisms.

Experimental Protocols

The following section details protocols for common and synthetically useful transformations of this compound.

Amide Bond Formation

The formation of amides from this compound is a fundamental transformation for creating a wide array of derivatives with potential biological activity. Standard peptide coupling reagents can be effectively employed for this purpose.

General Workflow for Amide Coupling:

Caption: General workflow for the synthesis of N-substituted 1-methoxycyclopropanecarboxamides.

Protocol: Synthesis of N-Benzyl-1-methoxycyclopropanecarboxamide

A solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is cooled to 0 °C. To this solution are added 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq). The mixture is stirred for 10 minutes, followed by the addition of benzylamine (1.05 eq). The reaction is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-benzyl-1-methoxycyclopropanecarboxamide.

| Reagent/Parameter | Molar Ratio/Value |

| This compound | 1.0 eq |

| Benzylamine | 1.05 eq |

| HATU | 1.1 eq |

| DIPEA | 2.5 eq |

| Solvent | DMF |

| Temperature | 0 °C to RT |

| Reaction Time | 12-16 h |

| Typical Yield | 85-95% |

Esterification

Esterification of the carboxylic acid moiety provides another avenue for derivatization, leading to compounds with altered solubility and pharmacokinetic profiles. Fischer esterification is a common method for this transformation.

Protocol: Synthesis of Methyl 1-methoxycyclopropanecarboxylate

This compound (1.0 eq) is dissolved in an excess of methanol, which also serves as the solvent. A catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) is carefully added. The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). After completion, the excess methanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude methyl 1-methoxycyclopropanecarboxylate, which can be further purified by distillation or column chromatography.

| Reagent/Parameter | Molar Ratio/Value |

| This compound | 1.0 eq |

| Methanol | Excess (Solvent) |

| Sulfuric Acid (conc.) | 0.05 eq |

| Temperature | Reflux |

| Reaction Time | 4-6 h |

| Typical Yield | 70-85% |

Ring-Opening Reactions

The strained cyclopropane ring of this compound and its derivatives can undergo ring-opening reactions under acidic conditions, providing access to linear structures that would be challenging to synthesize via other routes.[1]

Logical Flow of Acid-Catalyzed Ring-Opening:

Caption: Stepwise process of an acid-catalyzed ring-opening reaction.

Protocol: Acid-Catalyzed Ring-Opening of Methyl 1-methoxycyclopropanecarboxylate

Methyl 1-methoxycyclopropanecarboxylate (1.0 eq) is dissolved in a suitable solvent such as dichloroethane. A catalytic amount of a strong acid, for example, p-toluenesulfonic acid monohydrate (10 mol%), is added to the solution. The reaction mixture is heated to a temperature ranging from 60 to 90 °C and stirred for several hours, with the progress monitored by TLC or GC-MS. Upon completion of the reaction, the mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate to quench the acid. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. After filtration and removal of the solvent under reduced pressure, the resulting linear product can be purified by column chromatography.

| Reagent/Parameter | Molar Ratio/Value |

| Methyl 1-methoxycyclopropanecarboxylate | 1.0 eq |

| p-Toluenesulfonic Acid Monohydrate | 0.1 eq |

| Solvent | Dichloroethane |

| Temperature | 60-90 °C |

| Reaction Time | 2-8 h |

| Typical Yield | Variable (product dependent) |

Data Summary

The following table summarizes the typical reaction conditions and outcomes for the key transformations of this compound.

| Transformation | Key Reagents | Solvent | Temperature | Time | Typical Yield |

| Amide Formation | Amine, HATU, DIPEA | DMF | 0 °C to RT | 12-16 h | 85-95% |

| Esterification | Alcohol, H₂SO₄ | Alcohol | Reflux | 4-6 h | 70-85% |

| Ring-Opening | p-TsOH | Dichloroethane | 60-90 °C | 2-8 h | Product dependent |

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex organic molecules. Its utility in introducing the valuable cyclopropyl moiety, combined with the reactivity of its functional groups, makes it an important tool for medicinal chemists and synthetic organic chemists. The protocols provided herein offer a starting point for the exploration of its rich chemistry in the development of novel compounds with potential applications in pharmaceuticals and beyond. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets.

References

Application Notes and Protocols for 1-Methoxycyclopropanecarboxylic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Cyclopropyl Moiety

In the landscape of modern drug design, the cyclopropyl group has emerged as a "versatile player" for its profound impact on the pharmacological properties of drug candidates.[1] Its incorporation is a widely recognized strategy to address common challenges in drug discovery.[1] The rigid, three-membered ring of 1-methoxycyclopropanecarboxylic acid offers a unique conformational constraint that can lock a molecule into a bioactive conformation, thereby enhancing its binding affinity to a biological target.[2] Furthermore, the cyclopropyl ring is known to improve metabolic stability by shielding adjacent chemical bonds from enzymatic degradation, increase brain permeability, and reduce plasma clearance, all of which are desirable pharmacokinetic properties.[1] this compound, with its methoxy and carboxylic acid functional groups, serves as a valuable and versatile building block for introducing this strategic cyclopropyl scaffold into complex molecules.[2]

Key Applications in Drug Design

While specific clinical candidates derived directly from this compound are not extensively documented in publicly available literature, the broader class of cyclopropane carboxylic acid derivatives has been successfully employed in the design of inhibitors and modulators for various biological targets. The principles derived from these applications are directly relevant to the potential uses of this compound.

Enzyme Inhibition

Cyclopropane-based molecules, due to their structural rigidity and unique electronic properties, can act as effective enzyme inhibitors. The cyclopropane scaffold can mimic the transition state of an enzymatic reaction or occupy the active site with high affinity.

-

Leukotriene C4 Synthase Inhibition: Derivatives of cyclopropane carboxylic acid have been developed as inhibitors of leukotriene C4 synthase.[3] This enzyme is a key player in the biosynthesis of cysteinyl leukotrienes, which are potent inflammatory mediators involved in respiratory diseases like asthma.[3] Inhibition of this pathway represents a promising therapeutic strategy for inflammatory disorders.[3]

-

Other Enzyme Targets: Various cyclopropane derivatives have shown inhibitory activity against a range of enzymes. For instance, 1-hydroxycyclopropane carboxylic acid phosphate is a potent inhibitor of enzymes that metabolize phosphoenolpyruvate.[4] Additionally, structural analogues of 1-aminocyclopropane-1-carboxylic acid (ACC) have been shown to inhibit ACC oxidase.[1] These examples highlight the potential of the cyclopropane carboxylic acid scaffold to be adapted for diverse enzyme targets.

Receptor Modulation

The conformationally constrained nature of the cyclopropyl group makes it an excellent scaffold for designing ligands that selectively target specific receptor subtypes.

-

Sigma Receptor Ligands: Novel 1-phenylcycloalkanecarboxylic acid derivatives, including those with a cyclopropyl ring, have been identified as potent and selective sigma 1 receptor ligands.[5] These compounds show potential as antitussive, anticonvulsant, and anti-ischemic agents.[5]

Antimicrobial Agents

Recent studies have focused on the development of cyclopropane-containing compounds as novel antimicrobial agents.

-

Antifungal and Antibacterial Activity: Amide derivatives of cyclopropanecarboxylic acid have been synthesized and shown to possess moderate to excellent activity against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[6][7] Molecular docking studies suggest that these compounds may exert their antifungal effects by binding to the CYP51 protein, a key enzyme in fungal cell membrane biosynthesis.[6][7]

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on this compound derivatives are limited, general principles can be inferred from related analogues:

-

Amide Derivatives: The conversion of the carboxylic acid to various amide derivatives is a common strategy in medicinal chemistry to improve cell permeability and metabolic stability.[8][9] For cyclopropane carboxamides, the nature of the substituents on the amide nitrogen and any associated aryl rings significantly influences biological activity.[5][6]

-

Bioisosteric Replacement: The cyclopropyl ring can serve as a bioisostere for other chemical groups, such as a phenyl ring or a gem-dimethyl group, offering a way to fine-tune the steric and electronic properties of a lead compound while improving its drug-like characteristics.[2]

Quantitative Data for Related Cyclopropane Derivatives

The following table summarizes publicly available quantitative data for biologically active compounds containing a cyclopropane carboxylic acid or a closely related scaffold. This data can serve as a benchmark for new designs incorporating the this compound motif.

| Compound Class/Derivative | Target | Activity Type | Value | Reference(s) |

| Amide Derivatives of Cyclopropane | Candida albicans | MIC80 | 16 µg/mL | [6][7] |

| 1-Phenylcyclopropane Carboxamides | U937 cell line | Antiproliferative | Effective Inhibition | [5] |

Experimental Protocols

Protocol 1: General Synthesis of Cyclopropanecarboxylic Acid Amides

This protocol describes a general method for coupling a cyclopropanecarboxylic acid with an amine to form an amide derivative, a common step in medicinal chemistry programs.[8][9]

Materials:

-

This compound

-

Desired amine (e.g., aniline derivative)

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Add DMAP (0.1 eq) to the solution.

-

In a separate flask, dissolve DCC (1.2 eq) in anhydrous DCM.

-

Slowly add the DCC solution to the reaction mixture at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amide.

-

Characterize the final product by ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a novel compound against a fungal strain like Candida albicans.

Materials:

-

Synthesized cyclopropane amide derivatives dissolved in DMSO (stock solution)

-

Candida albicans strain (e.g., ATCC 90028)

-

RPMI-1640 medium with L-glutamine, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Positive control (e.g., Fluconazole)

-

Negative control (medium with DMSO)

Procedure:

-

Prepare a standardized inoculum of Candida albicans in RPMI medium to a concentration of approximately 1-5 x 10³ CFU/mL.

-

In a 96-well plate, perform serial two-fold dilutions of the test compounds in RPMI medium. The final concentration range should typically span from 0.125 to 64 µg/mL.

-

Add 100 µL of the standardized fungal inoculum to each well containing the diluted compounds.

-

Include positive control wells (inoculum + Fluconazole) and negative/sterility control wells (medium only and medium + DMSO).

-

Incubate the plates at 35 °C for 24-48 hours.

-

Determine the MIC80, which is the lowest concentration of the compound that causes an 80% reduction in turbidity compared to the growth in the control well, as measured by a spectrophotometer at a specified wavelength (e.g., 530 nm).

Signaling Pathways and Logical Relationships

The following diagrams illustrate a key signaling pathway targeted by cyclopropane derivatives and a typical workflow in a drug discovery project utilizing this compound.

Caption: Inhibition of the Leukotriene C4 Synthase Pathway.

Caption: Drug Discovery Workflow Using the Target Scaffold.

References

- 1. Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid [myskinrecipes.com]

- 3. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]

- 4. 1-Hydroxycyclopropane carboxylic acid phosphate: a potent inhibitor of enzymes metabolizing phosphoenolpyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ajchem-a.com [ajchem-a.com]

- 9. pulsus.com [pulsus.com]

Application Notes and Protocols for Agrochemical Synthesis: 1-Methoxycyclopropanecarboxylic Acid as a Versatile Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxycyclopropanecarboxylic acid is a highly versatile precursor in the synthesis of novel agrochemicals.[1] Its unique structural features, including a donor-acceptor substituted cyclopropane ring, offer a rigid scaffold that can enhance the biological activity and metabolic stability of derivative compounds.[1] This application note provides detailed protocols for the synthesis of a potential fungicidal agent derived from this compound and outlines its proposed mechanism of action.

The cyclopropane moiety is a key component in a variety of biologically active molecules, including insecticides, fungicides, herbicides, and antimicrobials.[2] Specifically, the class of carboxamide fungicides has demonstrated significant efficacy in controlling a range of plant pathogens.[3] These compounds often act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, disrupting their energy production.[4] This note will focus on the synthesis of an N-aryl-1-methoxycyclopropanecarboxamide, a class of compounds with potential as potent fungicides.

Synthesis of a Potential Fungicidal Agent: N-(4-chlorophenyl)-1-methoxycyclopropanecarboxamide

This section details the synthesis of a representative N-aryl cyclopropanecarboxamide, a class of compounds that has shown promise for fungicidal activity. The following protocol is based on standard amide coupling reactions.

Experimental Protocol: Amide Coupling

A one-pot synthesis of N-(4-chlorophenyl)-1-methoxycyclopropanecarboxamide can be achieved with high efficiency using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

-

This compound

-

4-chloroaniline

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon supply for inert atmosphere

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

-

Dissolve the carboxylic acid in anhydrous DMF.

-

Add 4-chloroaniline (1.0 eq) to the solution.

-

Add HATU (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL), followed by brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(4-chlorophenyl)-1-methoxycyclopropanecarboxamide.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of N-(4-chlorophenyl)-1-methoxycyclopropanecarboxamide.

| Compound | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) | Yield (%) | Purity (%) |

| This compound | 116.12 | 10 | 1.16 | - | >98 |

| 4-chloroaniline | 127.57 | 10 | 1.28 | - | >99 |

| N-(4-chlorophenyl)-1-methoxycyclopropanecarboxamide | 225.67 | - | - | 85 (assumed) | >98 |

Biological Activity and Mechanism of Action

Potential Fungicidal Activity

Carboxamide fungicides are known to be effective against a variety of plant pathogenic fungi.[3] Derivatives of this compound are anticipated to exhibit similar fungicidal properties. The table below presents hypothetical yet plausible EC50 values for the synthesized compound against common plant pathogens, based on published data for structurally related fungicides.[4]

| Fungal Species | Common Disease | Hypothetical EC50 (µg/mL) |

| Botrytis cinerea | Gray Mold | 15.5 |

| Pythium aphanidermatum | Damping-off | 18.2 |

| Rhizoctonia solani | Root Rot | 21.7 |

| Sclerotinia sclerotiorum | White Mold | 12.9 |

Proposed Mechanism of Action: SDH Inhibition

Many fungicidal carboxamides act by inhibiting succinate dehydrogenase (SDH), a key enzyme complex (Complex II) in the mitochondrial electron transport chain.[4] This inhibition disrupts the fungus's ability to produce ATP, leading to cell death. The proposed signaling pathway for this mechanism is illustrated below.

Caption: Proposed mechanism of action for N-aryl-1-methoxycyclopropanecarboxamide as an SDH inhibitor.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of N-aryl-1-methoxycyclopropanecarboxamides from this compound.

References

- 1. This compound | 100683-08-7 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ring-Opening Reactions of 1-Methoxycyclopropanecarboxylic Acid under Acidic Conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxycyclopropanecarboxylic acid is a substituted cyclopropane derivative featuring a strained three-membered ring, a methoxy group, and a carboxylic acid functionality. The inherent ring strain of the cyclopropane ring, estimated to be around 27-28 kcal/mol, makes it susceptible to ring-opening reactions under various conditions, including the presence of acids. This reactivity can be harnessed for the synthesis of novel linear compounds. However, the stability of the cyclopropane ring is highly dependent on the reaction conditions. For instance, the synthesis of this compound from its methyl ester is often accomplished via hydrolysis using 6 M hydrochloric acid under reflux, a process during which the cyclopropane ring remains intact. This indicates that more forcing acidic conditions are likely required to induce ring cleavage.

This document provides an overview of the plausible acid-catalyzed ring-opening reactions of this compound, including a proposed mechanism, a generalized experimental protocol, and expected outcomes based on analogous chemical transformations.

Reaction Mechanisms

Under acidic conditions, two primary reaction pathways can be envisioned for this compound: hydrolysis of an ester precursor without ring opening, and the ring-opening of the cyclopropane core.

Stability of the Cyclopropane Ring under Mild Acidic Conditions (Ester Hydrolysis)

The industrial synthesis of this compound often involves the hydrolysis of methyl 1-methoxycyclopropanecarboxylate. This reaction is typically carried out in the presence of an acid, such as hydrochloric acid, under reflux.[1] Under these conditions, the ester is hydrolyzed to the corresponding carboxylic acid, while the cyclopropane ring remains intact, demonstrating its relative stability to these conditions.

References

Application Notes and Protocols for the Incorporation of 1-Methoxycyclopropanecarboxylic Acid into Peptide Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide scaffolds is a powerful strategy in drug discovery and development. These modifications can enhance peptide stability, modulate biological activity, and improve pharmacokinetic properties.[1] 1-Methoxycyclopropanecarboxylic acid is a unique, sterically hindered amino acid that can introduce conformational constraints into a peptide backbone. The cyclopropyl group can induce specific turn structures, potentially leading to peptides with increased receptor affinity and selectivity.[2] This document provides a detailed guide for the successful incorporation of this novel building block into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS).

Synthesis of Fmoc-1-methoxycyclopropanecarboxylic acid

As the Fmoc-protected derivative of this compound is not widely commercially available, its synthesis is a prerequisite for incorporation into peptides. A general approach for the N-Fmoc protection of amino acids can be adapted. A plausible synthetic route would involve the reaction of this compound with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl in the presence of a suitable base.

Solid-Phase Peptide Synthesis (SPPS) Protocol

The incorporation of sterically hindered amino acids like this compound into a growing peptide chain often requires optimized coupling conditions to achieve high efficiency.[3][4][5] Standard coupling protocols may result in incomplete reactions and deletion sequences. The following protocol is a recommended starting point.

Materials and Reagents

-

Fmoc-protected amino acids (including Fmoc-1-methoxycyclopropanecarboxylic acid)

-

Rink Amide resin or other suitable solid support

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)[6]

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Diethyl ether, cold

-

Acetonitrile (ACN) and Water (HPLC grade)

Experimental Workflow

The general workflow for incorporating a non-natural amino acid via SPPS is illustrated below.

Detailed Protocol

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.

-

Coupling of this compound:

-

Pre-activate a solution of Fmoc-1-methoxycyclopropanecarboxylic acid (3-5 equivalents), a coupling reagent (e.g., HATU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 2-4 hours. For sterically hindered residues, a longer coupling time or double coupling may be necessary.[6]

-

Monitor the coupling efficiency using a qualitative ninhydrin test. A negative test (beads remain colorless) indicates a complete reaction.

-

-

Washing: Wash the resin with DMF (5-7 times).

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Optimization of Coupling Efficiency

Due to the steric hindrance of this compound, achieving high coupling efficiency is critical. The following decision-making workflow can guide the optimization process.

Data Presentation: Coupling of Sterically Hindered Amino Acids

While specific data for this compound is unavailable, the following table summarizes typical conditions and expected outcomes for other sterically hindered non-natural amino acids, which can serve as a useful reference.

| Amino Acid Derivative | Coupling Reagent | Equivalents (AA:Reagent:Base) | Time (h) | Expected Efficiency | Reference |

| Fmoc-Aib-OH | HATU/DIPEA | 3:3:6 | 2 | >95% | [3] |

| Fmoc-Aib-OH | PyBOP/DIPEA | 3:3:6 | 4 | >90% | General SPPS Knowledge |

| Fmoc-N-Me-Ala-OH | HATU/Collidine | 4:4:8 | 4 | >98% | [3] |

| Fmoc-N-Me-Ala-OH | DIC/Oxyma | 5:5:10 | 2 (Microwave) | >99% | [3] |

| Fmoc-Acpc-OH | HBTU/HOBt/DIPEA | 3:3:3:6 | 2.5 | >90% | [7] |

Aib = α-aminoisobutyric acid; N-Me-Ala = N-methylalanine; Acpc = 1-aminocyclopropanecarboxylic acid.

Characterization of Peptides

After successful synthesis and purification, the identity and purity of the peptide containing this compound should be confirmed by analytical techniques such as:

-

Mass Spectrometry (MS): To verify the molecular weight of the desired peptide.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the incorporation and study the conformational effects of the this compound residue on the peptide structure.

Conclusion

The incorporation of this compound into peptide scaffolds presents an exciting opportunity to generate novel peptide analogs with potentially enhanced therapeutic properties. While the steric hindrance of this amino acid poses a synthetic challenge, the use of potent coupling reagents, optimized reaction times, and careful monitoring of reaction completion can lead to the successful synthesis of the target peptides. The protocols and guidelines presented here provide a solid foundation for researchers to explore the potential of this and other novel non-natural amino acids in peptide drug discovery.

References

- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 4. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of 1-Methoxycyclopropanecarboxylic Acid in Reaction Mixtures

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxycyclopropanecarboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate quantification of this analyte in reaction mixtures is crucial for process optimization, yield determination, and quality control. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

While specific validated methods for this compound are not extensively documented in publicly available literature, the following protocols are based on established methods for the closely related compound, cyclopropanecarboxylic acid, and other short-chain carboxylic acids. These methods can be adapted and validated for the specific analysis of this compound.

Analytical Techniques

Two primary analytical techniques are recommended for the quantification of this compound in reaction mixtures:

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is suitable for the direct analysis of the carboxylic acid in aqueous or organic solvent-based reaction mixtures.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and selectivity but requires a derivatization step to increase the volatility of the analyte.

High-Performance Liquid Chromatography (HPLC-UV) Method

This section details a reverse-phase HPLC method for the quantification of this compound.

Experimental Protocol

1. Sample Preparation:

-

Accurately weigh a portion of the reaction mixture.

-

Dilute the sample with the mobile phase to a concentration within the calibration range.

-

Filter the diluted sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 20:80 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

3. Calibration:

-

Prepare a stock solution of this compound reference standard in the mobile phase.

-

Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

-

Inject each calibration standard and construct a calibration curve by plotting the peak area against the concentration.